molecular formula C8H22NO7P B3144916 Cholineglycerophosphate CAS No. 563-23-5

Cholineglycerophosphate

Cat. No.: B3144916
CAS No.: 563-23-5
M. Wt: 275.24 g/mol
InChI Key: LJGDFNNSILYOKZ-UHFFFAOYSA-N
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Description

Cholineglycerophosphate, also known as L-α-Glycerophosphorylcholine, is a natural choline compound found in the brain. It is a parasympathomimetic acetylcholine precursor, which means it can mimic the action of the parasympathetic nervous system by increasing acetylcholine levels. This compound is essential for cognitive health and overall well-being, playing a crucial role in cell membrane structure and function .

Scientific Research Applications

Cholineglycerophosphate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Cholineglycerophosphate, also known as alpha-glycerophosphocholine (α-GPC), is a natural choline compound found in the brain . It is primarily targeted towards the brain’s cholinergic system, which plays a crucial role in cognitive functions .

Mode of Action

This compound acts as a precursor to acetylcholine, a neurotransmitter that plays a key role in many functions of the body such as muscle control, sleep, and cognition . It is also involved in the formation of phosphatidylcholine, a major component of biological membranes .

Biochemical Pathways

This compound is involved in the CDP-choline pathway, also known as the Kennedy pathway . This pathway starts with the phosphorylation of choline by choline kinase. Phosphocholine is then coupled to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase to generate cytidine-diphosphocholine. Finally, DAG:CDP-choline cholinephosphotransferase transfers the phosphocholine head group to a diacylglycerol molecule, generating glycerophosphocholine .

Pharmacokinetics

This compound has a high choline content and is capable of crossing the blood-brain barrier, making it an effective source of choline for the brain . .

Result of Action

The primary result of this compound action is the enhancement of cognitive function. It has been shown to manage declining cognitive function associated with neurodegenerative and vascular diseases . In experimental models, it has exhibited favorable action in the aging brain and promoted neuronal differentiation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of choline in the diet can impact the effectiveness of this compound, as choline is an essential nutrient that cannot be synthesized by the body . Furthermore, genetic polymorphisms and life conditions (such as pregnancy and breastfeeding) can also affect the body’s choline requirements and thus the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholineglycerophosphate can be synthesized using various methods. One common method involves the reaction of glycidol with phosphorus trichloride and ethylene glycol to form 2-chloro-1,3,2-dioxaphospholane. This intermediate is then oxidized, and the reaction with trimethylamine and dioxy phosphorus heterocycle is carried out. The final product, L-α-Choline Glycerophosphate chloride, is obtained after ring-opening oxidation and removal of chloride ions using resin .

Another method involves using (2S)-3-halo-1,2-epoxy propane and phosphoryl choline salt as raw materials. The reaction proceeds through esterification and hydrolysis in a solvent, followed by purification using silica gel column chromatography and ion-exchange resin .

Industrial Production Methods

Industrially, this compound is produced by the chemical or enzymatic deacylation of phosphatidylcholine enriched soya phospholipids, followed by chromatographic purification. This method ensures high purity and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cholineglycerophosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDFNNSILYOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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